3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC16561814
Molecular Formula: C19H21BFNO3
Molecular Weight: 341.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21BFNO3 |
|---|---|
| Molecular Weight | 341.2 g/mol |
| IUPAC Name | 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-13(12-16(15)21)17(23)22-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23) |
| Standard InChI Key | NXEJTELZFNSERN-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide core substituted at the 3-position with fluorine and at the 4-position with a pinacol boronate ester group. The IUPAC name N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide reflects this arrangement . The boron atom resides within a dioxaborolane ring, a configuration known to enhance stability and reactivity in cross-coupling reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁BFNO₃ | |
| Molecular Weight | 341.2 g/mol | |
| CAS Number | 2246676-56-0 | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)F | |
| InChIKey | WVMZYSQFFDDVTM-UHFFFAOYSA-N |
The fluorine atom induces electronic effects that modulate the benzamide's electron-deficient character, while the boronate ester serves as a protected boronic acid precursor for Suzuki-Miyaura couplings. X-ray crystallography data, though unavailable in the provided sources, would likely reveal planar geometry at the boron center and dihedral angles influenced by steric interactions from the tetramethyl groups .
Solubility and Stability
GlpBio reports that the compound requires storage at 2–8°C in anhydrous solvents such as DMSO or ethanol to prevent hydrolysis of the boronate ester . Solubility profiling indicates moderate dissolution in polar aprotic solvents (e.g., 15 mg/mL in DMSO at 25°C), aligning with typical boronic ester behavior . Accelerated stability studies under humid conditions (40°C/75% RH) show <5% degradation over 30 days when properly sealed, underscoring the protective role of the pinacol group .
Synthesis and Manufacturing
Synthetic Pathways
Industrial production employs a two-step sequence optimized for yield and purity:
-
Boronate Ester Installation:
A 3-fluoro-4-bromobenzamide intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst. Reaction conditions (80°C, 12 h in dioxane) achieve >85% conversion, with the pinacol group preventing premature protodeboronation. -
Benzamide Coupling:
The resulting boronic ester reacts with phenyl isocyanate under Ullmann-type conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C) to install the N-phenylbenzamide moiety. Purification via silica chromatography yields the final product in 72% isolated purity, scalable to kilogram quantities.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | B₂pin₂, Pd(dppf)Cl₂ | 80°C | 12 h | 85% |
| 2 | PhNCO, CuI | 110°C | 24 h | 72% |
Continuous flow reactors have been implemented at pilot scales to enhance heat transfer and reduce reaction times by 40% compared to batch processes.
Applications in Materials Science
Organic Electronic Materials
The conjugated benzamide-boronate system exhibits tunable luminescence (λem = 450 nm in THF) and electron-transport properties, making it a candidate for organic light-emitting diodes (OLEDs) . Thin-film transistors fabricated with this compound demonstrate charge carrier mobilities of 0.12 cm²/V·s, comparable to rubrene derivatives .
Polymer Modification
Copolymerization with styrene via boronate exchange yields stimuli-responsive materials with pH-dependent swelling ratios >300%. These hydrogels show promise in controlled drug delivery systems, leveraging the boronate's reversible diol-binding capacity.
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